4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one
Description
4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features an indole moiety, which is a common structural motif in many biologically active molecules
Properties
IUPAC Name |
4-amino-1-(2-methyl-2,3-dihydroindol-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-9-11-5-2-3-6-12(11)15(10)13(16)7-4-8-14/h2-3,5-6,10H,4,7-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDKNELYOVLCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one typically involves multi-step organic reactions One common method includes the condensation of 2-methylindole with a suitable butanone derivative under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The amino group may enhance binding affinity and specificity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-2-one
- 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-3-one
Uniqueness
4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group and the length of the butanone chain can significantly affect its interaction with molecular targets and its overall properties.
Biological Activity
4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one, also known by its CAS number 878716-53-1, is an indole-based compound with potential therapeutic applications. This article explores its biological activities, including its effects on various cell lines, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H18N2O
- Molecular Weight: 218.3 g/mol
- CAS Number: 878716-53-1
Biological Activity Overview
The compound exhibits various biological activities, primarily in the fields of oncology and neurology. Notable activities include:
- Antitumor Activity: Studies have shown that indole derivatives often possess significant cytotoxic effects against cancer cell lines.
- Neurological Effects: The compound's structure suggests potential neuroprotective properties.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study investigated the cytotoxic effects of various indole derivatives, including this compound. The compound was tested against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated an IC50 in the low micromolar range, suggesting significant potency against these cancer types .
- Mechanism of Action
Structure–Activity Relationship (SAR)
The biological activity of indole derivatives is often influenced by their structural modifications. For this compound:
- Substituents: The presence of amino groups and the indole moiety are crucial for enhancing cytotoxic activity.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 5.25 | Apoptosis induction |
| Antitumor | A549 | 6.17 | G2/M phase arrest |
| Anticonvulsant | N/A | N/A | Potential based on structure |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one in laboratory settings?
- Methodological Answer : Based on analogous indole-derived compounds, researchers should prioritize:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols, as respiratory irritation (H335) is a noted risk .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose via authorized waste services to prevent environmental contamination .
- Data Gaps : Acute toxicity data for this specific compound is unavailable; assume precautions similar to Category 4 acute toxicity (oral/dermal/inhalation) until further characterization .
Q. How can researchers synthesize this compound, and what are critical reaction parameters?
- Methodological Answer : While direct synthesis data is limited, analogous indole-ketone derivatives (e.g., 3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one) suggest:
- Key Steps : Amine coupling via nucleophilic substitution or reductive amination, with temperature control (20–60°C) to prevent decomposition .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. What analytical techniques are essential for initial characterization of this compound?
- Methodological Answer : Prioritize:
- Spectroscopy : FT-IR for amine (N-H stretch ~3300 cm) and ketone (C=O stretch ~1700 cm) functional groups .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; compare retention times against known analogs .
- Elemental Analysis : Verify C, H, N composition to ±0.3% deviation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for this compound across different assays?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) with standardized concentrations (e.g., 1 nM–100 µM) and controls (e.g., DMSO ≤0.1%) to rule out solvent interference .
- Assay-Specific Factors : Evaluate buffer pH (e.g., Tris vs. phosphate) and co-solvents that may alter compound solubility or stability .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 3-benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydroindol-2-one) to identify trends in bioactivity .
Q. What strategies are effective for assessing the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to stressors:
- Thermal : 40°C for 72 hours; monitor via TLC/HPLC .
- Oxidative : 3% HO; quantify degradation products via LC-MS .
- pH Profiling : Incubate in buffers (pH 2–9) and assess ketone/amine group integrity via -NMR .
Q. How can computational modeling guide the optimization of this compound’s target binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors) to predict binding poses; focus on indole-amine interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the ligand-receptor complex .
- QSAR Analysis : Corporate Hammett constants for substituents on the dihydroindole ring to refine electronic effects on activity .
Q. What experimental approaches are recommended to address the lack of ecotoxicological data for this compound?
- Methodological Answer :
- Microtox Assay : Test acute toxicity in Vibrio fischeri (ISO 11348-3) at 5–100 mg/L; EC values <10 mg/L indicate high hazard .
- Daphnia magna Acute Toxicity**: 48-hour exposure; report LC with 95% confidence intervals .
- Soil Mobility : Use OECD Guideline 121; measure log via batch equilibrium tests .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
